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N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
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Overview
Description
“N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide” is a synthetic organic compound that features a nitrophenyl group, a triazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the triazole intermediate with chloroacetic acid or its derivatives.
Introduction of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring, which can be achieved using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving nitrophenyl and triazole groups.
Medicine: Potential antimicrobial, antifungal, and anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide” would depend on its specific biological target. Generally, compounds with nitrophenyl and triazole groups can interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfanylacetamide moiety might also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanamide
- N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)propionamide
Uniqueness
“N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H9N5O3S |
---|---|
Molecular Weight |
279.28 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C10H9N5O3S/c16-9(5-19-10-11-6-12-14-10)13-7-1-3-8(4-2-7)15(17)18/h1-4,6H,5H2,(H,13,16)(H,11,12,14) |
InChI Key |
CWTLZEJPOXNXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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